N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine
Description
This compound is a modified L-lysine derivative designed for applications in peptide synthesis and pharmaceutical research. Its structure includes:
- N2-position: A 9-fluorenylmethyloxycarbonyl (Fmoc) group with an additional methyl substitution, forming N2-methyl-Fmoc. This group serves as a temporary protecting moiety in solid-phase peptide synthesis (SPPS), removable under basic conditions (e.g., piperidine) .
- N6-position: A cyclohexenone-based ethylidene substituent featuring a 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl group. This moiety likely enhances stability, modulates solubility, or enables targeted bioactivity .
For example, Fmoc groups are introduced using pentafluorophenyl esters in DMF-THF solvents, followed by purification via silica chromatography .
Applications: The compound’s dual protection makes it valuable in peptide chain assembly, particularly for lysine-rich sequences requiring selective deprotection. Its cyclohexenone group may also facilitate conjugation or serve as a prodrug component .
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O6/c1-20(29-27(35)17-32(2,3)18-28(29)36)33-16-10-9-15-26(30(37)38)34(4)31(39)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,25-26,35H,9-10,15-19H2,1-4H3,(H,37,38)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRFFONVXMBNRP-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine typically involves multiple steps:
Protection of the Lysine Residue: The lysine residue is first protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions at the amino group.
Formation of the Hydroxycyclohexenone Moiety: The hydroxycyclohexenone moiety is synthesized separately through a series of reactions involving cyclohexanone derivatives.
Coupling Reaction: The protected lysine and the hydroxycyclohexenone moiety are then coupled under specific conditions, often using coupling reagents like EDCI or DCC.
Deprotection: Finally, the Fmoc group is removed under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of such compounds may involve automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, especially at the amino and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, or Jones reagent.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by:
- Molecular Formula : C27H34N2O6
- Molecular Weight : 482.6 g/mol
- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene]amino]hexanoic acid
The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant for its role in peptide synthesis and modifications, which enhances the compound's utility in various applications.
Applications in Medicinal Chemistry
- Peptide Synthesis :
-
Drug Development :
- The unique structure of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine positions it as a potential lead compound in drug discovery. Its modifications can lead to derivatives with enhanced biological activity against specific targets, such as cancer cells or pathogens .
- Bioconjugation :
Applications in Biochemistry
- Enzyme Inhibition Studies :
- Protein Modification :
Applications in Materials Science
- Polymer Chemistry :
- The chemical structure of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-y)ethylidene)-N2-methyl-L-lysine enables its use as a monomer or additive in polymer synthesis. This can lead to the development of new materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics .
Case Studies
Mechanism of Action
The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Differences
Research Findings and Bioactivity Insights
Protection Group Stability :
- The Fmoc group in the target compound and analogs (e.g., ) is labile under basic conditions, enabling sequential deprotection. In contrast, the Boc group (e.g., ) requires acidic conditions (e.g., TFA), limiting compatibility with acid-sensitive residues.
- The 4-methoxytrityl (MMt) group in offers superior steric hindrance, preventing undesired side-chain reactions during peptide elongation .
Solubility and Lipophilicity: The target compound’s cyclohexenone-ethylidene group enhances hydrophilicity compared to the lipophilic MMt-protected analog . The bis(trichloroethoxy)phosphoryl group in introduces hydrolytic instability, restricting its use to non-aqueous environments .
Bioactivity and Target Interactions: Compounds with cyclohexenone motifs (e.g., ) exhibit unique docking affinities due to keto-enol tautomerism, which may influence interactions with enzymatic binding pockets . Activity Landscape Analysis: Structurally similar compounds (e.g., trityl vs. cyclohexenone derivatives) show divergent bioactivity profiles despite shared backbone motifs, highlighting the role of substituents in modulating potency .
Biological Activity
N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine, often abbreviated as Fmoc-Lys(Me)-OH, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Fmoc group : A protective group commonly used in peptide synthesis.
- Lysine backbone : An essential amino acid that plays a crucial role in protein synthesis.
- Hydroxy and dimethyl groups : These modifications may influence the compound's solubility and reactivity.
Molecular Formula and Weight
- Molecular Formula : C31H41N3O7
- Molecular Weight : 567.67 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Purity | >96% (HPLC) |
| Storage Conditions | Keep in a dark place at room temperature under inert atmosphere |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of fluorenyl derivatives, which include compounds structurally related to this compound. For instance, several fluorenyl-hydrazinthiazole derivatives have shown significant activity against multidrug-resistant strains of bacteria and fungi, although specific minimum inhibitory concentrations (MICs) were reported to be higher than 256 μg/mL for some compounds .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the fluorenyl moiety enhances membrane permeability or interacts with microbial enzymes, disrupting their metabolic processes.
Case Studies
- Case Study 1: Antimicrobial Evaluation
-
Case Study 2: Synthesis and Characterization
- Objective : To synthesize N2-substituted lysine derivatives for potential biological applications.
- Method : The synthesis involved coupling reactions followed by purification via chromatography.
- Results : Characterization through NMR and mass spectrometry confirmed the successful formation of the target compound .
Q & A
Q. What critical safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer: Handling requires strict adherence to GHS hazard classifications:
- Acute Toxicity (Oral, Category 4): Use gloves (nitrile recommended) and lab coats to prevent skin contact .
- Eye Irritation (Category 2A): Safety goggles and face shields are mandatory during procedures involving aerosols .
- Respiratory Irritation (Category 3): Operate in a fume hood with local exhaust ventilation to minimize inhalation risks .
- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .
Q. How does the Fmoc-protecting group influence the compound’s reactivity in peptide synthesis?
- Methodological Answer: The Fmoc group (9-fluorenylmethoxycarbonyl) provides temporary α-amino protection, enabling orthogonal deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential peptide elongation without disturbing acid-labile side-chain protections (e.g., tert-butyl esters). The methyl substitution at N2 introduces steric hindrance, reducing unintended side reactions during coupling steps .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and methyl group integration .
- Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., calculated [M+H]⁺ = 569.25; observed ±0.5 ppm) .
- HPLC: Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) assess purity (>95% by AUC) and detect hydrolyzed byproducts .
Advanced Research Questions
Q. What experimental strategies mitigate racemization during the compound’s incorporation into peptide chains?
- Methodological Answer: Racemization at the lysine α-carbon is minimized by:
- Low-Temperature Coupling: Activate carboxyl groups with HOBt/DIC at 0–4°C to slow base-catalyzed epimerization .
- Ultrasonic-Assisted Mixing: Enhances reagent dispersion, reducing localized heating and side reactions .
- Chiral HPLC Monitoring: Use a Chirobiotic T column to quantify enantiomeric excess (>98% required for therapeutic peptides) .
Q. How does the compound’s stability vary under different pH and temperature conditions, and how can this be systematically evaluated?
- Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (40°C, 75% RH) across buffers (pH 3–9). LC-MS identifies hydrolysis products (e.g., free lysine or cyclohexenone fragments) .
- Thermal Stability: TGA/DSC analysis reveals decomposition onset temperatures (>150°C for solid state; <50°C in solution requires refrigeration) .
- Kinetic Modeling: Fit degradation data to Arrhenius equations to predict shelf-life under storage conditions .
Q. What challenges arise in synthesizing this compound with high enantiomeric purity, and what techniques verify stereochemical integrity?
- Methodological Answer:
- Synthesis Challenges: The ethylidene-cyclohexenone moiety introduces steric bulk, complicating coupling efficiency. Use PyBOP/HOAt for improved activation .
- X-ray Crystallography: Resolve single crystals (grown via slow vapor diffusion of ether into DCM) to confirm absolute configuration .
- Circular Dichroism (CD): Compare experimental CD spectra (190–250 nm) with DFT-simulated spectra to validate β-enamine geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
